Magnesium sulfate hexahydrate

説明

特性

IUPAC Name |

magnesium;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMVPFWAIAFRIH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622774 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17830-18-1 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings on Magnesium Sulfate Hexahydrate

Role in Geochemical Modeling

In the context of Martian geochemistry, the stability of hexahydrite under various temperature and humidity conditions is a key area of investigation. researchgate.netresearchgate.net Models that predict the stability of different magnesium sulfate hydrates help interpret data from Mars missions and reconstruct the planet's environmental history. researchgate.netnih.gov The presence of hexahydrite or its dehydration products can indicate specific past or present environmental conditions. researchgate.net

Applications in Material Science

The dehydration of magnesium sulfate hexahydrate is an endothermic process, meaning it absorbs heat. Conversely, its hydration is an exothermic process that releases heat. This reversible process is the basis for its potential use in thermochemical energy storage systems. researchgate.net However, challenges such as slow reaction kinetics and incomplete heat release under practical conditions are areas of active research. researchgate.net

Advanced Structural and Spectroscopic Characterization of Magnesium Sulfate Hexahydrate

Diffraction-Based Techniques for Structural Elucidation

Diffraction techniques are fundamental in determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the patterns of scattered X-rays, neutrons, or electrons, researchers can deduce the crystal structure, identify phases, and characterize microstructural features.

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Determination

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases and determining the detailed crystal structure of materials. For magnesium sulfate (B86663) hexahydrate, XRD studies have been crucial in establishing its fundamental crystallographic parameters.

Crystals of magnesium sulfate hexahydrate are monoclinic and belong to the space group C2/c. iucr.org The structure consists of eight formula units per unit cell. iucr.org Detailed single-crystal XRD analysis has provided precise measurements of the unit cell dimensions. iucr.org The magnesium atoms are found in two distinct crystallographic sites, and the structure is isomorphous with several other hexahydrate sulfate and selenate (B1209512) compounds, such as those of nickel, cobalt, and zinc. iucr.orgscispace.com

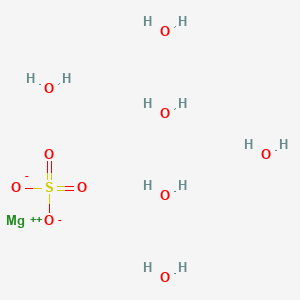

The crystal structure is characterized by [Mg(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra linked by a network of hydrogen bonds. iucr.org XRD data has been instrumental in determining the interatomic distances, such as the Mg-O bond lengths in the coordinated water molecules and the S-O bond lengths within the sulfate ion. iucr.orgscispace.com Furthermore, XRD is routinely used to monitor phase transformations, for example, during the dehydration of higher hydrates like magnesium sulfate heptahydrate (epsomite) to the hexahydrate form. mdpi.com

Table 1: Crystallographic Data for this compound from X-ray Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a | 10.110 Å | iucr.org |

| b | 7.212 Å | iucr.org |

| c | 24.41 Å | iucr.org |

| β | 98.30° | iucr.org |

| Z (formula units/cell) | 8 | iucr.org |

| Calculated Density | 1.723 g/cm³ | scispace.com |

Neutron Powder Diffraction for Temperature-Dependent Structural Analysis

Neutron powder diffraction offers a complementary perspective to XRD, particularly for locating light atoms like hydrogen and for studying structural changes as a function of temperature. While specific temperature-dependent neutron diffraction studies on this compound are not extensively detailed in the provided context, the methodology is well-established from studies on related hydrated sulfates.

For instance, temperature-dependent neutron powder diffraction has been applied to other magnesium sulfate hydrates, like MgSO₄·11D₂O (meridianiite), to investigate their thermal expansion. researchgate.netacs.org Such studies involve collecting diffraction patterns over a range of temperatures. The analysis of these patterns allows for the precise determination of how the unit cell parameters change with temperature, which can then be used to calculate the thermal expansion tensor. researchgate.net This provides insight into the anisotropic nature of the material's response to temperature changes. In some hydrated sulfates, negative thermal expansion has been observed along certain crystallographic axes, a phenomenon that can be explained by the dynamics of the hydrogen-bonding network. researchgate.netresearchgate.net Similar temperature-dependent studies on this compound would be invaluable for understanding its structural stability and the behavior of its water molecules at different temperatures.

Selected Area Electron Diffraction (SAED) for Microstructural Characterization

Selected area electron diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from very small, localized regions of a sample. wikipedia.org This is particularly useful for characterizing the microstructure of materials, including identifying the crystal structure of individual nanocrystals or phases within a larger matrix.

In the context of related magnesium sulfate compounds, such as magnesium hydroxide (B78521) sulfate hydrate (B1144303) (MHSH), SAED has been employed to analyze the crystalline nature of nanostructures like nanobelts. acs.orgsemanticscholar.orgcmu.ac.thscientific.net SAED patterns can confirm the single-crystal nature of these nanobelts and can be indexed to determine their crystallographic orientation. acs.org The technique is also sensitive to structural changes induced by external factors, such as electron beam irradiation, where it can be used to identify decomposition products. acs.org For this compound, SAED would be a powerful tool for examining microstructural details, such as the crystallography of individual grains in a polycrystalline sample or identifying different hydrate phases at the nanoscale during transformation processes.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electronic transitions, respectively. These methods provide detailed information about the chemical bonding, molecular symmetry, and the local environment of the constituent ions and molecules within the crystal lattice.

Raman Spectroscopy for Molecular Vibrational Modes and Ion-Pair Species

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for studying the sulfate anion.

The Raman spectrum of this compound is characterized by distinct peaks corresponding to the fundamental vibrational modes of the sulfate (SO₄²⁻) tetrahedron and the water (H₂O) molecules. researchgate.netwustl.edu The four fundamental modes of the free sulfate ion (with Td symmetry) are the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). mdpi.com In the crystalline environment of this compound, the local symmetry of the sulfate ion is lowered, which can lead to the splitting of degenerate modes and the appearance of otherwise Raman-inactive modes.

The most intense peak in the Raman spectrum of this compound is the ν₁ symmetric stretching mode of the sulfate ion, which appears around 983 cm⁻¹. researchgate.net The ν₂ bending mode is observed around 465 cm⁻¹, while the ν₄ bending mode appears near 627 cm⁻¹. researchgate.net The ν₃ antisymmetric stretching mode is typically split into multiple components, with peaks observed at approximately 1079 cm⁻¹ and 1146 cm⁻¹. researchgate.net The positions of these bands, particularly the ν₁ mode, are sensitive to the degree of hydration, allowing Raman spectroscopy to be used to differentiate between various magnesium sulfate hydrates. researchgate.netusgs.gov The O-H stretching region of the water molecules is also observable in the Raman spectrum, typically appearing as a broad band between 3000 and 3600 cm⁻¹. wustl.edu

Table 2: Characteristic Raman Peaks for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν₁ (SO₄²⁻ symmetric stretch) | 983 | researchgate.net |

| ν₂ (SO₄²⁻ symmetric bend) | 465 | researchgate.net |

| ν₃ (SO₄²⁻ antisymmetric stretch) | 1079, 1146 | researchgate.net |

| ν₄ (SO₄²⁻ antisymmetric bend) | 627 | researchgate.net |

Fourier Transform Infrared (FTIR) and Mid-Infrared (MIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the mid-infrared (MIR) range, is another powerful technique for investigating the vibrational properties of materials. It is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecules.

The FTIR spectrum of this compound provides complementary information to its Raman spectrum. The vibrational modes of the sulfate ion are also prominent in the infrared spectrum. The strong, broad absorption band centered around 1110 cm⁻¹ is assigned to the ν₃ antisymmetric stretching vibration of the sulfate group. latamjpharm.orgresearchgate.net The ν₁ symmetric stretching mode, which is strong in the Raman spectrum, may appear as a weak shoulder in the FTIR spectrum. latamjpharm.org The ν₄ bending mode of the sulfate ion is also observed in the MIR region. latamjpharm.org

The water molecules in the hydrate give rise to distinct absorption bands. The O-H stretching vibrations appear as a broad band in the region of 3000-3600 cm⁻¹, similar to the Raman spectrum. mdpi.comresearchgate.net The H-O-H bending mode of the water molecules is also observable. FTIR spectroscopy is highly sensitive to the presence of water and the nature of hydrogen bonding, making it a valuable tool for studying hydration and dehydration processes in magnesium sulfate hydrates. acs.orgnih.gov

Table 3: Key Infrared Absorption Bands for Magnesium Sulfate Hydrates

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν₃ (SO₄²⁻ antisymmetric stretch) | 1110 | latamjpharm.orgresearchgate.net |

| ν₄ (SO₄²⁻ bending) | ~618 | latamjpharm.org |

| O-H stretch (H₂O) | 3000-3600 | mdpi.comresearchgate.net |

Visible Near-Infrared (VNIR) Spectroscopy for Combination Modes of Water and Sulfate

Visible Near-Infrared (VNIR) spectroscopy is a powerful tool for investigating the combination and overtone vibrational modes of water and sulfate ions within the crystal lattice of this compound. The VNIR spectra of hydrated magnesium sulfates are characterized by strong absorption bands related to water molecules. researchgate.netresearchgate.net

Research on poly-hydrated magnesium sulfates, including hexahydrite (MgSO₄·6H₂O), reveals distinct absorption features in the VNIR range (0.5–4.0 µm). researchgate.net These spectra exhibit prominent OH absorption bands in the 1.0–1.5 µm region, and H₂O absorption bands near 2.0 and 3.0 µm. researchgate.net Specifically, weak spectral features can appear at low temperatures around 1.75 µm in both hexahydrite and epsomite (heptahydrate), and a feature at 2.2 µm is observed only in hexahydrite. researchgate.net

The overtones and combinations of O-H stretching and H-O-H bending vibrations of the water molecules are observable between 900 and 1900 nm. researchgate.net A strong absorption peak around 1900 nm is attributed to a combination of OH stretching and water bending modes. researchgate.net Furthermore, interactions between water molecules and the sulfate ion give rise to peaks in the 1900 to 2100 nm range. researchgate.net The spectral features of this compound are sensitive to temperature, with changes observed in band positions, shapes, and widths at cryogenic temperatures. researchgate.net

A study on various magnesium sulfate double salts provides additional insight into the assignment of absorption peaks that are comparable to those in single magnesium sulfate hydrates. mdpi.com

Table 1: VNIR Absorption Band Assignments for Hydrated Sulfates

| Wavelength Range (nm) | Assignment | Reference |

| 900 - 1900 | Overtones and combinations of O–H stretching and H–O–H bending vibrations in H₂O molecules. | researchgate.net |

| ~1900 | Combination of OH stretching and water bending modes. | researchgate.net |

| 1900 - 2100 | H₂O interacting with the sulfate ion. | researchgate.net |

This table is generated based on data for hydrated sulfates, including this compound.

Advanced Microscopic and Surface Analysis

The morphology and surface chemistry of this compound are critical to understanding its physical and chemical behavior. Advanced microscopic and surface analysis techniques offer detailed insights into these properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to observe the surface morphology of crystals. Studies on evaporite minerals have identified hexahydrite precipitating as monoclinic pseudo-hexagonal tabular crystals, approximately 30 µm in size. epa.gov In some environments, hexahydrite has been observed with overlying loose gypsum and silicate (B1173343) mineral aggregates. researchgate.net The morphology can also present as thin euhedral tabular to anhedral crystals mixed with other salts. researchgate.net It is important to note that the specific morphology of this compound crystals can be influenced by the presence of other ions and environmental conditions during their formation. mdpi.com

High-Resolution Electron Microscopy (HREM)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nm of a material's surface. thermofisher.comqueensu.ca While XPS has been employed to characterize the surface of various magnesium compounds and other sulfate hydrates, acs.orgaip.org specific and detailed research findings from the XPS analysis of pure this compound are limited in the available literature. An XPS analysis of MgSO₄·6H₂O would provide precise information on the surface elemental ratios of magnesium, sulfur, and oxygen, and could reveal subtle changes in the chemical environment of these elements at the crystal surface compared to the bulk.

Thermal Analysis Techniques for Dehydration and Phase Transition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for studying the dehydration and phase transitions of this compound. The dehydration of magnesium sulfate heptahydrate (MgSO₄·7H₂O) to anhydrous MgSO₄ occurs in discrete steps, with hexahydrate being a key intermediate. tno.nltno.nl

The first dehydration step involves the transition of MgSO₄·7H₂O to MgSO₄·6H₂O at temperatures below 50°C. tno.nlresearchgate.net This is an endothermic process, as indicated by a negative DSC peak. tno.nl

The subsequent dehydration of this compound is more complex. It occurs over a broad temperature range, generally between 60°C and 265°C. tno.nl TGA curves suggest this is not a single-step process, with an initial rapid weight loss followed by a more gradual one. tno.nl This second major dehydration step is also endothermic and corresponds to the loss of the remaining water molecules, leading to the formation of an amorphous phase before the final crystallization to anhydrous MgSO₄ at higher temperatures (around 275-300°C). tno.nltno.nl The final transition to the anhydrous state involves an exothermic recrystallization process. tno.nlresearchgate.net

The dehydration process is sensitive to factors such as heating rate and sample size, which can influence the temperatures at which phase transitions occur. tno.nl

Table 2: Dehydration Steps of Magnesium Sulfate Hydrates

| Dehydration Step | Temperature Range (°C) | Process | Enthalpy Change | Reference |

| 1 | < 50 | MgSO₄·7H₂O → MgSO₄·6H₂O + H₂O | Endothermic | tno.nltno.nlresearchgate.net |

| 2 | 60 - 265 | MgSO₄·6H₂O → Amorphous MgSO₄ + 6H₂O | Endothermic | tno.nltno.nl |

| 3 | ~275 - 300 | Amorphous MgSO₄ → Crystalline MgSO₄ | Exothermic | tno.nltno.nlresearchgate.net |

This table summarizes the general dehydration process of magnesium sulfate heptahydrate, including the formation and subsequent dehydration of the hexahydrate form, based on TGA/DSC studies.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic transitions.

When magnesium sulfate heptahydrate (MgSO₄·7H₂O) is heated, it undergoes a series of dehydration steps. The initial dehydration step, occurring at temperatures as low as 25°C, involves the loss of one water molecule to form this compound (MgSO₄·6H₂O). tno.nltno.nl This transition is an endothermic process, as indicated by a negative peak in the DSC signal, signifying that it can be used to store heat. tno.nl

Further heating of this compound leads to the formation of lower hydrates and eventually the anhydrous form. X-ray diffraction (XRD) studies have shown that between 80°C and 276°C, an amorphous phase is formed upon further dehydration of the hexahydrate. tno.nl This amorphous phase recrystallizes to crystalline anhydrous magnesium sulfate (MgSO₄) at approximately 300°C. tno.nl The final dehydration step is often accompanied by an exothermic recrystallization process. tno.nl

The dehydration process of magnesium sulfate hydrates is complex and can occur in multiple steps. For instance, studies on magnesium sulfite (B76179) hexahydrate (MgSO₃·6H₂O) have shown that under equilibrium conditions, it dehydrates in two steps, forming an intermediate trihydrate. njit.edu Similarly, the dehydration of magnesium sulfate heptahydrate to the hexahydrate is the first of a three-step mass loss process observed in TGA curves. tno.nl

The table below summarizes the typical dehydration steps observed for magnesium sulfate hydrates during thermal analysis.

| Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules Lost |

| MgSO₄·7H₂O → MgSO₄·6H₂O | 25 - 55 | ~6.9 | 1 |

| Further Dehydration | >55 | Variable | Variable |

| Formation of Anhydrous MgSO₄ | ~300 | - | - |

It is important to note that experimental conditions such as heating rate and water vapor pressure can significantly influence the dehydration pathways and transition temperatures.

Differential Scanning Calorimetry (DSC) for Reaction Enthalpies

Differential scanning calorimetry (DSC) is a primary tool for quantifying the enthalpy changes associated with phase transitions and chemical reactions, such as the dehydration and hydration of this compound. These measurements are critical for determining the energy storage capacity of the material.

The dehydration of magnesium sulfate heptahydrate to hexahydrate is an endothermic process, meaning it absorbs heat. tno.nl The reaction enthalpy for this step has been a subject of study, with experimental values sometimes differing from theoretical calculations. asme.org These discrepancies can be attributed to factors such as the partial conversion of the heptahydrate to the hexahydrate before the experiment begins. tno.nlasme.org

The hydration of anhydrous magnesium sulfate to form this compound is an exothermic process, releasing heat. tno.nlasme.org Studies have shown that this hydration can occur as a single step without the formation of intermediate hydrates, as confirmed by X-ray diffraction patterns which only show the presence of the anhydrous and hexahydrate forms. tno.nlasme.org The enthalpy of hydration has been determined through separate DSC experiments and compared with the enthalpy of dehydration. tno.nlasme.org

A melting process can also be observed in the DSC curve, typically between the first and second dehydration steps, which appears as a DSC peak without a corresponding mass change in the TGA. tno.nlasme.org This melting is more likely to occur at higher heating rates. tno.nl

The table below presents a summary of the reaction enthalpies for the dehydration of magnesium sulfate hydrates.

| Reaction | Experimental Enthalpy (kJ/mol) | Theoretical Enthalpy (kJ/mol) |

| MgSO₄·7H₂O(s) → MgSO₄·6H₂O(s) + H₂O(g) | Varies | Varies |

| MgSO₄·6H₂O(s) → MgSO₄(s) + 6H₂O(g) | Varies | Varies |

The energy storage density of magnesium sulfate hydrates is a key parameter for practical applications. For the second dehydration step, which involves the dehydration of the hexahydrate, an energy storage density of approximately 2.2 GJ/m³ can be achieved when heated to 150°C, making it a promising candidate for compact seasonal heat storage. tno.nl

Computational and Theoretical Investigations of Magnesium Sulfate Hexahydrate

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and bonding within magnesium sulfate (B86663) hexahydrate and its constituent ions. These methods are essential for accurately describing properties that depend on the quantum nature of electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. tue.nlnih.gov For magnesium sulfate hexahydrate, DFT calculations have been employed to determine the optimized molecular structure and to study the properties of its different crystalline forms, or polymorphs. tue.nlresearchgate.net These calculations can predict lattice parameters that are in good agreement with experimental data. researchgate.net

DFT is also used to calculate the electronic band structure of materials. aps.org For hydrated magnesium sulfates, DFT calculations have predicted large energy band gaps of approximately 5.5 eV, indicating that these materials are electrical insulators. researchgate.net The ability of DFT to account for dispersion forces, which are crucial in molecular crystals, has been a significant area of development, leading to more accurate predictions of crystal structures and stability. nih.gov

Table 2: Predicted Properties of Hydrated Magnesium Sulfates from DFT Calculations

| Property | Predicted Value/Characteristic | Reference |

| Lattice Parameters | Good agreement with experimental data | researchgate.net |

| Energy Band Gap | ~5.5 eV | researchgate.net |

| Nature | Electrical insulator | researchgate.net |

| This table highlights key structural and electronic properties of hydrated magnesium sulfates as predicted by Density Functional Theory. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of molecular interactions. These methods have been used to study the binding of water molecules to magnesium sulfate and the possibility of proton transfer within the hydrated complex. tue.nl

Calculations have shown that the interaction between water and magnesium sulfate is strong, with significant binding energies. nasa.gov A key finding from some theoretical studies on isolated MgSO₄·6H₂O systems is the potential for intramolecular proton transfer. tue.nlresearchgate.net This phenomenon involves a proton moving from one of the coordinated water molecules to the sulfate group. tue.nl This transfer is attributed to the high proton affinity of the SO₄²⁻ fragment and the presence of strong hydrogen bonds within the system. tue.nl However, there is some controversy, as other studies suggest that while proton transfer may occur in an isolated system in a vacuum, the presence of a solvent environment favors the non-proton-transferred structure. researchgate.net The geometry optimization of a tetrameric cluster of MgSO₄(H₂O)₆ using DFT also showed proton transfer, though this was considered a possible artifact of the cluster model. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study the charge distribution and bonding interactions within a molecule based on its calculated wave function. uni-muenchen.de It provides a localized picture of bonding that aligns with chemical intuition, describing interactions in terms of donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals. aimspress.com

For magnesium sulfate hydrates, NBO analysis has been used to calculate the partial charges on the magnesium and sulfur atoms as a function of the degree of hydration. tue.nl The analysis reveals that there is little variation in the charge of the Mg and S atoms as more water molecules are added. tue.nl This suggests that the hydration process is dominated by coulombic (electrostatic) interactions and hydrogen bonding, rather than significant charge transfer from the water molecules to the magnesium ion. tue.nl The strong hydrogen bonds identified through this analysis are believed to play a significant role in the hydration process and can influence the kinetics of hydration and dehydration. tue.nlresearchgate.net

Interatomic Potential (IP) Calculations and Force Field Development for Magnesium Sulfate Hydrates

The accurate simulation of the behavior of magnesium sulfate hydrates, including the hexahydrate form, relies on the development of precise interatomic potentials (IPs) and force fields. These computational tools are essential for molecular dynamics (MD) simulations to study structural properties, dynamics, and phase transitions.

Force fields for magnesium sulfate hydrates are parameterized using data from quantum chemical calculations, often based on Density Functional Theory (DFT). This process involves fitting the force field parameters to reproduce key properties such as bond dissociation curves, angle bending curves, reaction enthalpies, and equations of state obtained from DFT. For instance, a reactive force field (ReaxFF) has been developed for magnesium chloride hydrates, a related system, by training it against DFT data. rsc.org This approach allows for the simulation of complex processes like dehydration and hydrolysis. rsc.org While specific force fields exclusively for this compound are part of ongoing research, the principles of their development are well-established from studies on similar hydrated salt systems and pure magnesium.

The development of interatomic potentials for the Mg-H system, crucial for understanding the interaction of magnesium with water molecules, has been undertaken using an angular-dependent potential (ADP) model. researchgate.net These potentials are validated by their ability to reproduce known physical properties, such as elastic constants, thermophysical properties, and diffusion coefficients. researchgate.net For pure magnesium, various interatomic potentials have been developed based on the modified embedded-atom method (MEAM), which can accurately describe a range of fundamental properties including bulk, point defect, and thermal characteristics. nist.gov Machine learning interatomic potentials (MLIPs) are also emerging as a powerful tool, demonstrating the ability to model complex electrolyte solutions like sodium sulfate with DFT-level accuracy, which is a promising approach for future studies on magnesium sulfate hydrates. researchgate.net

The table below summarizes some of the approaches and models used in the development of interatomic potentials relevant to magnesium sulfate hydrates.

| Interaction/System | Potential Model | Key Features and Applications |

| Mg-Al System | Modified Embedded-Atom Method (MEAM) | Describes fundamental physical and alloy behaviors. nist.gov |

| Mg-H System | Angular-Dependent Potential (ADP) | Simulates hydrogen behavior in magnesium, including diffusion and hydride formation. researchgate.net |

| MgCl₂ Hydrates | Reactive Force Field (ReaxFF) | Studies dehydration and hydrolysis kinetics. rsc.org |

| Na₂SO₄(aq) | Machine Learning Interatomic Potential (MLIP) | Models structure and thermodynamics of complex ion pairs with DFT accuracy. researchgate.net |

Empirical Potential Structure Refinement (EPSR) for Prenucleation Cluster Analysis in Solutions

Empirical Potential Structure Refinement (EPSR) is a powerful computational technique used to analyze the structure of disordered materials, such as aqueous solutions, by creating an atomistic model that is consistent with experimental scattering data. This method has been instrumental in investigating the prenucleation clusters in magnesium sulfate solutions, providing insights into the species present before the crystallization of hydrates like this compound.

By combining X-ray and neutron total scattering data, EPSR has been used to explore the structures in saturated aqueous magnesium sulfate. researchgate.netrsc.orgnih.gov These studies have revealed a complex system characterized by:

Isolated octahedral aquo magnesium species, [Mg(H₂O)₆]²⁺. researchgate.netrsc.orgnih.gov

Magnesium sulfate ion pairs, specifically [Mg(H₂O)₅SO₄]. researchgate.netrsc.orgnih.gov

Extended clusters formed from corner-sharing MgO₆ and SO₄ polyhedra. researchgate.netrsc.orgnih.gov

The atomistic models generated through EPSR show that many of these structural motifs in the solution are direct precursors to the features observed in the crystal structures of known solid-form hydrates. rsc.orgnih.gov This includes isolated polyhedra, as well as corner-sharing chains and rings. rsc.orgnih.gov However, the extended three-dimensional polyhedral networks characteristic of lower hydrates (monohydrate and dihydrate) are not observed in 2M solutions. rsc.orgnih.gov

The EPSR modeling approach starts with a Monte Carlo simulation based on initial "seed" potentials. rsc.org The experimental scattering data is then used to iteratively refine an empirical potential until the calculated structure factors match the observed data. rsc.org This refinement produces a detailed atomistic ensemble that provides a holistic view of the structural motifs present in the solution. rsc.org For example, in a 2.00 M MgSO₄ solution, the refined model might consist of a simulation box with specific numbers of magnesium cations, sulfate anions, and water molecules to achieve the desired sample density. rsc.org

The following table presents typical coordination numbers for magnesium in a 2M MgSO₄ solution as determined by EPSR calculations. bohrium.com

| Species | Coordination Number |

| Mg with Water (Ow) | 4 or 5 |

| Mg with Sulfate (Os) | 1 or 2 |

Thermodynamic Modeling of the MgSO₄-H₂O System

The Pitzer model is a widely used semi-empirical thermodynamic model for describing the behavior of ions in aqueous electrolyte solutions, even at high concentrations. researchgate.netderpharmachemica.comdergipark.org.tr It accounts for the non-ideal behavior of these solutions by using specific ion-interaction parameters. derpharmachemica.comdergipark.org.tr The model has been successfully applied to the MgSO₄-H₂O system to predict thermodynamic properties and phase equilibria. acs.orgbohrium.com

The Pitzer equations provide expressions for the activity and osmotic coefficients of electrolyte solutions based on a set of binary and ternary interaction parameters (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, Cᵠ, θ, and ψ). derpharmachemica.com These parameters are typically determined from experimental data, such as solubility and osmotic coefficient measurements, over a range of temperatures and concentrations. derpharmachemica.comacs.org

For the MgSO₄-H₂O system, the Pitzer model has been used to:

Investigate the system at temperatures near the eutectic point. acs.org

Develop a comprehensive phase diagram covering a wide temperature range, which includes the stability fields for various hydrates such as kieserite (monohydrate), hexahydrite (hexahydrate), epsomite (heptahydrate), and meridianiite (undecahydrate). researchgate.net

Calculate the solubility of different magnesium sulfate hydrates. acs.org

Determine thermodynamic properties like the solubility products of the solid phases. acs.org

Researchers have developed new sets of Pitzer interaction parameters for the MgSO₄-H₂O system to improve the accuracy of the model, often in conjunction with other formalisms like the Helgeson-Kirkham-Flowers (HKF) equations for calculating standard state properties. bohrium.com These refined models can accurately describe the system over a broad range of conditions. acs.org The Pitzer model has also been extended to more complex multi-component systems containing magnesium sulfate. researchgate.netresearchgate.net

The table below shows an example of Pitzer parameters for the MgSO₄-H₂O system, though it's important to note that these can vary depending on the specific model and the experimental data used for fitting. researchgate.net

| Parameter | Value |

| β⁽⁰⁾ | Varies with temperature |

| β⁽¹⁾ | Varies with temperature |

| β⁽²⁾ | Varies with temperature |

| Cᵠ | Varies with temperature |

The study of the equation of state (EoS) for the polymorphic phases of magnesium sulfate and its hydrates under pressure is crucial for understanding their stability and behavior in various geological and planetary environments. copernicus.org Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the effects of pressure on the crystal structures of these compounds. rsc.orgarxiv.orgresearchgate.net

For anhydrous magnesium sulfate, DFT calculations have predicted the existence of new high-pressure polymorphs, named δ-MgSO₄ and ε-MgSO₄. rsc.orgarxiv.org The calculations predict a transition from the α-phase to the δ-phase at approximately 17.5 GPa, and a subsequent transition to the ε-phase at 35 GPa. rsc.orgarxiv.org These are first-order transitions, suggesting they may be non-reversible, potentially allowing for the recovery of these new polymorphs as metastable phases at ambient conditions. rsc.orgarxiv.org

The pressure-volume relationship for these phases is described by a third-order Birch-Murnaghan equation of state. The bulk modulus (K₀), which measures a substance's resistance to compression, is a key parameter derived from the EoS. For the anhydrous polymorphs of MgSO₄, the calculated bulk moduli are:

| Polymorph | Bulk Modulus (K₀) in GPa |

| α-MgSO₄ | 62 rsc.orgarxiv.org |

| β-MgSO₄ | 57 rsc.orgarxiv.org |

| δ-MgSO₄ | 102 rsc.orgarxiv.org |

| ε-MgSO₄ | 119 rsc.orgarxiv.org |

Similar investigations have been conducted on hydrated forms of magnesium sulfate. For instance, the high-pressure behavior of kieserite (MgSO₄·H₂O) has been studied, revealing a second-order phase transition from the monoclinic α-phase to a triclinic β-form at around 2.72 GPa. researchgate.net The EoS for these hydrated phases has also been determined, providing fundamental data for modeling the interior of icy satellites where such minerals are thought to exist. copernicus.orgresearchgate.net

The table below presents the equation of state parameters for the low- and high-pressure polymorphs of kieserite. researchgate.net

| Polymorph | V₀ (ų) | K₀ (GPa) | K' |

| α-MgSO₄·H₂O | 355.5(4) | 48.1(5) | 8.1(6) |

| β-MgSO₄·H₂O | 355.8(1.8) | 49.3(5.5) | 4.8(1.0) |

Thermodynamics and Kinetics of Hydration and Dehydration in Magnesium Sulfate Hexahydrate Systems

Thermodynamic Properties of Aqueous Magnesium Sulfate (B86663) Solutions

The behavior of magnesium sulfate hexahydrate is intrinsically linked to the thermodynamic properties of its aqueous solutions. Understanding these properties is crucial for predicting its stability and phase transitions.

Solution Densities, Specific Heats, and Volumetric Mixing Parameters from Sound Speed Measurements

Thermodynamic properties of aqueous magnesium sulfate (MgSO₄) solutions have been investigated across a range of pressures and temperatures. From sound speed measurements, key parameters such as solution densities, specific heats, and volumetric mixing parameters have been determined. washington.edu For instance, studies have reported these properties for MgSO₄ concentrations up to 2.5 mol kg⁻¹ and pressures up to 800 MPa over a temperature range of 20 to 100°C. washington.edu

The data reveal that at high pressures, where the effects of electrostriction are diminished in more compressed water, the partial molal volume at infinite dilution is positive and exhibits less change with pressure. washington.edu Furthermore, the non-ideal contribution to the apparent molal volume is reduced under these conditions. washington.edu The contributions of ion-solvent and ion-ion interactions are relatively small across all conditions, while the solvent's contribution to non-ideality shows greater variation with changes in pressure and temperature. washington.edu

Table 1: Measured Properties of Aqueous MgSO₄ Solutions

| Property Measured | Concentration Range | Temperature Range | Pressure Range |

|---|---|---|---|

| Density | up to 2.535 mol kg⁻¹ | 288 K to 398 K | up to 30 MPa |

| Viscosity | up to 2.623 mol kg⁻¹ | 298 K to 448 K | up to 30 MPa |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Note: The data presented is a synthesis from multiple sources and experimental conditions. researchgate.netresearchgate.net

Equilibrium Freezing Calculations and Phase Diagram Extrapolation

Experimental data on the thermodynamic properties of aqueous MgSO₄ solutions, even in metastable regions, allow for smooth extrapolation to temperatures below which the liquid is stable. washington.edu This provides a solid foundation for equilibrium freezing calculations. washington.edu Such calculations are essential for constructing and updating the phase diagram of the MgSO₄–H₂O system, which spans a wide temperature range from approximately 170 to 473 K. researchgate.net

A comprehensive phase diagram reveals the stability fields of various magnesium sulfate hydrates, including kieserite (MgSO₄·H₂O), hexahydrite (MgSO₄·6H₂O), epsomite (MgSO₄·7H₂O), and meridianiite (MgSO₄·11H₂O). researchgate.net It has been shown that only these four hydrates exhibit fields of stable existence, while others like starkeyite (MgSO₄·4H₂O) and pentahydrite (MgSO₄·5H₂O) are always metastable. researchgate.net However, due to the slow kinetics of kieserite formation, starkeyite can have a significant metastable existence and is often a major product in dehydration reactions. researchgate.net

Hydration/Dehydration Reaction Pathways and Mechanistic Insights

The transformation between different hydration states of magnesium sulfate is a complex process influenced by various factors, including reaction pathways and kinetic barriers.

Solid-State Hydration Processes and Kinetic Hindrances

The hydration of lower hydrates of magnesium sulfate, such as the monohydrate (kieserite), can proceed via a true solid-state reaction. acs.org However, this pathway is often kinetically hindered. acs.org For example, the hydration of MgSO₄·H₂O to form MgSO₄·6H₂O below the deliquescence humidity of kieserite is a solid-state reaction that is known to be slow. acs.org The dehydration of this compound can also be very slow under certain conditions, even when thermodynamic conditions favor lower hydrates. researchgate.net The kinetics of the transitions between epsomite and hexahydrate are also noted to be slow. researchgate.net

Dissolution-Recrystallization Pathways During Hydration

An alternative and often more efficient pathway for hydration involves dissolution and recrystallization. acs.org Above the deliquescence humidity of the lower hydrate (B1144303), the reaction proceeds through a two-stage mechanism: the dissolution of the lower hydrate to form a highly supersaturated solution, followed by the crystallization of the higher hydrate. acs.org This "through-solution" mechanism has been observed in the hydration of MgSO₄·H₂O to MgSO₄·6H₂O. d-nb.infogetty.edu This pathway is considered more efficient in generating stress, which has implications for material damage in porous media. acs.orggetty.edu

Influence of Hydrogen Bonding Networks on Hydration Kinetics

The kinetics of hydration and dehydration in the magnesium sulfate system are significantly influenced by the extensive network of hydrogen bonds within the crystal structures. acs.orgtue.nl The sluggish hydration kinetics observed in magnesium sulfate are attributed to this strong hydrogen bond network. acs.org These hydrogen bonds can cause distortions in the hydrated structures and may even hinder the coordination of water molecules with the magnesium ion, leading to the formation of lower-energy isomers. acs.org

Computational studies suggest that the strong hydrogen bond interactions between the oxygen atoms in MgSO₄ and water molecules are potent enough to potentially dissociate water molecules during the hydration process. tue.nl This dissociation appears to be a critical step for water molecules to penetrate the crystal structure. tue.nl For instance, in hexahydrated isomers, hydrogen bonding stabilizes a conformation with only four coordinated water molecules, which is energetically more stable than a conformation with six. acs.org

Advanced Research on Thermochemical Energy Storage Applications

This compound is a promising material for thermochemical energy storage (TCES) due to its high energy density, low cost, and non-toxicity. unitn.it The fundamental principle of its application in TCES lies in the reversible hydration and dehydration reactions. During the charging phase, thermal energy, often from solar collectors, is used to dehydrate the salt, storing the energy in the chemical bonds of the resulting lower hydrate or anhydrous form. In the discharging phase, the material is rehydrated, releasing the stored heat.

The heat storage density is a critical parameter for evaluating the performance of thermochemical materials. Magnesium sulfate systems can store significantly more energy per unit volume than sensible heat storage in water. researchgate.net The theoretical energy density of magnesium sulfate heptahydrate (MgSO₄·7H₂O) is approximately 2.8 GJ/m³. asme.org Research has shown that the second dehydration step, the transition from this compound (MgSO₄·6H₂O) to a lower hydrate, is particularly interesting for compact seasonal heat storage, offering a storable energy of about 2.2 GJ/m³ when heated to 150°C. tno.nl

Experimental studies have quantified the heat storage densities of pure and composite magnesium sulfate materials. Pure this compound has been found to have a heat storage energy density of 325 kJ/kg. consensus.app However, when incorporated into composite materials, this density can be significantly enhanced.

| Material | Heat Storage Density | Reference |

|---|---|---|

| Pure this compound (MgSO₄·6H₂O) | 325 kJ/kg | consensus.app |

| 13X-Zeolite Modified MgSO₄ Composite (MZ-2) | 1411 kJ/kg | consensus.app |

| Nano-Al₂O₃ Modified MgSO₄ Composite (MA-1) | 1305 kJ/kg | consensus.app |

| Poly(sodium acrylate) Modified MgSO₄ Composite (MPSA-3) | 1100 kJ/kg | consensus.app |

| MgSO₄-impregnated Zeolite 13X | 123.4 kWh/m³ | researchgate.net |

| MgSO₄-impregnated Activated Alumina | 82.6 kWh/m³ | researchgate.net |

For practical applications, long-term stability and consistent performance over numerous hydration and dehydration cycles are essential. Research into composite materials has shown promising results in this area. A composite material comprising 30% by weight of magnesium sulfate supported on activated carbon (30-MgSO₄/AC) was found to be practically stable after 8 cycles of hydration and dehydration. researchgate.netrepec.org

Similarly, the encapsulation of magnesium sulfate within advanced porous materials has been shown to improve cycling performance. Composites of MgSO₄ confined in polymer-derived SiOC aerogels exhibit good cyclability and maintain fast hydration rates, completing the hydration process within 50 minutes. unitn.it The stability of these materials is crucial, as issues such as particle agglomeration or loss of reactivity can degrade the performance of the TCES system over time.

Pure magnesium sulfate suffers from poor heat and mass transfer characteristics, which limits its reaction rate and practical application in TCES systems. rsc.org To overcome these limitations, researchers have focused on developing composite materials by incorporating hygroscopic additives or impregnating the salt into porous host matrices. researchgate.net

Hygroscopic additives like poly(sodium acrylate), 13X-zeolite, and nano-aluminum oxide (nano-Al₂O₃) have been shown to dramatically enhance the hydration reaction rate. rsc.org These additives facilitate the adsorption of water vapor, increasing the contact between water molecules and the magnesium sulfate reaction interface. rsc.org The addition of these materials can significantly increase the heat storage density, as shown in the table above. For instance, a 13X-zeolite modified composite (MZ-2) demonstrated a heat storage density of 1411 kJ/kg, which is over four times higher than that of pure this compound. consensus.app

Activated carbon is another effective host material. Composites of magnesium sulfate and activated carbon (MgSO₄/AC) have been developed to improve energy density and enhance mass and heat transport phenomena. researchgate.netrepec.org The hydration enthalpy of these composites increases with the MgSO₄ content, reaching a plateau at concentrations above 30% by weight. repec.org Higher water partial pressure further improves the salt hydration level and, consequently, the heat release. researchgate.netrepec.org A variety of other porous supports have been considered, including attapulgite, vermiculite, porous glasses, silica (B1680970) gels, and silicone foams. unitn.it While these composites offer improved performance, challenges such as pore volume reduction, potential salt leakage, and degradation can still exist. researchgate.net

Numerical simulations are a vital tool for understanding and optimizing the performance of thermochemical reactors. These models investigate the complex interplay of heat and mass transfer during the hydration and dehydration processes. rsc.org Simulations using COMSOL Multiphysics have been employed to study reactor performance, considering the system as 2D axisymmetric and coupling reaction mechanisms with transport phenomena. researchgate.net

Research involving numerical simulations of reactors with hygroscopic additive-modified magnesium sulfate has shown that these additives can prominently alter the temperature distribution within the reactor, leading to more efficient heat release to the thermal load side. consensus.app The results from these simulations have shown close agreement with experimental temperature measurements, validating the models as reliable tools for predicting actual heat transfer behavior. consensus.app Such a reactor was shown to be capable of outputting heat at approximately 50°C while being charged with a heat source in the range of 100–200°C. consensus.app

Furthermore, experimental calorimetric data from composite materials, such as the 30-MgSO₄/AC sample, have been used to implement numerical models for specific domestic applications, including house heating and the generation of sanitary hot water. researchgate.netrepec.org These simulations demonstrate the feasibility of using MgSO₄/AC composites in multifunction thermochemical heat storage systems. repec.org

Environmental Geochemistry and Geological Occurrence of Magnesium Sulfate Hexahydrate

Natural Occurrence and Formation Environments on Earth

On Earth, magnesium sulfate (B86663) hexahydrate, known mineralogically as hexahydrite, is found in various geological settings, primarily formed through processes involving water and the concentration of magnesium and sulfate ions. wikipedia.org

Formation Through Supergene Processes and Evaporitic Deposits

Magnesium sulfate minerals, including hexahydrate, are commonly associated with supergene processes. wikipedia.orgextramarks.com These are near-surface weathering processes that involve the downward percolation of meteoric water, leading to the oxidation and alteration of primary minerals. In arid and semi-arid regions, the evaporation of sulfate-rich waters in saline lakes and playas can lead to the precipitation of a sequence of evaporite minerals. britannica.com

The typical sequence of mineral formation from evaporating seawater begins with calcite, followed by gypsum, anhydrite, and halite. britannica.com Further concentration leads to the precipitation of potassium and magnesium salts, including various hydrates of magnesium sulfate. britannica.com Hexahydrite can form in these environments, often as an alteration product of other magnesium sulfate minerals like epsomite (MgSO₄·7H₂O) through dehydration. wikipedia.orgvedantu.com It is a common constituent of potassium-magnesium (K-Mg) salt deposits. wikipedia.orgextramarks.com

| Environment | Formation Process | Associated Minerals |

| Arid/Semi-Arid Regions | Evaporation of saline lake water | Epsomite, Kieserite, Halite, Gypsum |

| Weathering Zones of Ore Deposits | Oxidation of sulfide (B99878) minerals and reaction with magnesium-bearing rocks | Other sulfate minerals |

This table illustrates the primary environments and processes leading to the formation of magnesium sulfate hexahydrate in supergene and evaporitic settings.

Precipitation from Seawater and Mineral Springs

Magnesium (Mg²⁺) and sulfate (SO₄²⁻) are the second most abundant cation and anion in seawater, respectively, after sodium and chloride. wikipedia.org This high concentration makes the formation of magnesium sulfate minerals a common geological phenomenon. wikipedia.org While direct precipitation of hexahydrate from open ocean water is not typical due to the high water activity favoring more hydrated forms like epsomite, it can precipitate from concentrated brines. usda.gov

Mineral springs, particularly those with high concentrations of dissolved minerals, are another significant source of magnesium sulfate. fao.org The famous Epsom salt, for instance, was originally produced from a bitter saline spring in Epsom, England. wikipedia.org The heptahydrate form (epsomite) readily loses a water molecule to form hexahydrate under dry conditions. wikipedia.orgvedantu.com The solubility of magnesium sulfate is temperature-dependent, influencing its precipitation from these springs. researchgate.net

Association with Serpentinization of Magnesium-Rich Mantle Rocks

Serpentinization is a geological process involving the hydrothermal alteration of magnesium-rich ultramafic rocks, such as peridotite, from the Earth's mantle. usra.edu This process involves the reaction of these rocks with water, leading to the formation of serpentine (B99607) group minerals and the release of various elements, including magnesium, into the fluid. usda.govusra.edu

When seawater infiltrates fractures in the seafloor and interacts with hot mantle rocks, it can become a supercritical fluid that facilitates the alteration of primary minerals, producing hydrated magnesium silicates and salt-rich brines. usda.gov As these hot, magnesium-rich brines migrate upwards and cool rapidly upon contact with cold seawater, various minerals can precipitate, including magnesium sulfate hydrates. usda.gov This process represents a significant pathway for the formation of magnesium sulfate deposits on the seafloor.

Extraterrestrial Occurrence and Astrobiological Implications

The presence of magnesium sulfate hydrates beyond Earth has been a subject of intense scientific interest, particularly in the context of understanding the history of water and the potential for life on other celestial bodies.

Mineralogical Context and Hydrate (B1144303) Stability on Mars

Magnesium sulfate is considered a widespread and significant component of the Martian soil and sedimentary rocks. usra.edu Its presence has been inferred from data collected by multiple missions, including Viking, Pathfinder, and the Mars Exploration Rovers. The various hydration states of magnesium sulfate are sensitive to the temperature, pressure, and relative humidity of the Martian environment, making them valuable indicators of past and present water activity.

Laboratory experiments simulating Martian conditions have shown that the stability of magnesium sulfate hydrates is complex and often dominated by metastability and sluggish reaction kinetics. researchgate.net While epsomite (heptahydrate) and kieserite (monohydrate) are common, hexahydrite also plays a role in the hydration and dehydration cycles. usgs.gov Studies suggest that at lower temperatures, more hydrated forms of magnesium sulfate are favored. researchgate.net However, some models predict that hexahydrite itself may not be stable on the Martian surface under current conditions, readily transforming into other hydrates depending on diurnal temperature and humidity fluctuations. usgs.gov For instance, at 300 K and martian pressure, epsomite can transform into hexahydrate. usra.edu

The hydration state of magnesium sulfate on Mars is crucial for understanding the planet's water budget, as the transformation between different hydrates involves the uptake and release of significant amounts of water vapor from the atmosphere. usgs.gov

| Mars Hydrate Stability Research | Key Findings |

| Chipera & Vaniman (2007) | The MgSO₄ system is complex and dominated by metastability. Hexahydrite is a key starting material in experiments showing transformations to other hydrates. researchgate.net |

| Marion et al. (2009) | Hexahydrite is not predicted to be thermodynamically stable on the Martian surface under most conditions, with epsomite and meridianiite (11-hydrate) being more stable at low temperatures. usgs.govnasa.gov |

| Vaniman et al. (2004) | At relative humidity values between approximately 7% and 55%, hexahydrite can form and persist. Above 55% RH, it tends to transform into epsomite. |

This table summarizes key research findings on the stability of this compound under simulated Martian conditions.

Identification and Significance on Icy Moons (e.g., Europa, Ceres)

Magnesium sulfate hydrates have also been detected or inferred on other solar system bodies, holding important clues about their internal structure and habitability.

Ceres: The bright spots observed by the Dawn spacecraft in Occator Crater on the dwarf planet Ceres are largely consistent with reflected light from this compound. wikipedia.orgextramarks.comvedantu.comwikipedia.org This suggests that brines from Ceres' interior may have erupted onto the surface and evaporated, leaving behind these salt deposits. space.com The presence of hexahydrite points to a history of liquid water and ongoing geological processes on this dwarf planet. However, laboratory studies suggest that under the vacuum and temperature conditions of Ceres' surface, this compound is unstable and would dehydrate, implying that the deposits must be geologically young or replenished. usra.edu

Europa: This moon of Jupiter is thought to harbor a vast liquid water ocean beneath its icy shell. researchgate.net Spectroscopic data from the Galileo mission and ground-based telescopes have indicated the presence of hydrated minerals on Europa's surface, with magnesium sulfates being a strong candidate. nih.govnih.gov These salts are believed to originate from the subsurface ocean and are brought to the surface through geological activity. nih.gov The specific hydration state of the magnesium sulfate on Europa's surface is difficult to determine remotely, but its presence suggests a chemical link between the surface and the ocean below. researchgate.net

The astrobiological implications of magnesium sulfate on these icy worlds are profound. The presence of these salts can significantly lower the freezing point of water, potentially creating stable liquid brine environments even at very low temperatures. cambridge.org Furthermore, studies have shown that organic molecules can be trapped and preserved within the crystal structure of sulfate minerals, shielding them from the harsh radiation environment of space. researchgate.net This raises the possibility that if life ever existed in the oceans of these worlds, evidence of its chemistry might be preserved in the surface salt deposits.

Environmental Fate and Transport of Magnesium Sulfates

Magnesium sulfate, in its various hydrated forms, is a naturally occurring compound with a significant presence in the environment. Its fate and transport are governed by a series of interconnected atmospheric, aquatic, and terrestrial processes.

Atmospheric Deposition Processes of Sulfates

Sulfates, including those of magnesium, are introduced into the atmosphere from both natural and anthropogenic sources. Natural sources include sea salt spray and the weathering of rocks. usda.govenergysecurity.gov.uk Industrial activities and the burning of fossil fuels also release significant amounts of sulfur dioxide (SO₂) and nitrogen oxides (NOₓ), which transform into acidic compounds in the atmosphere. usgs.govepa.gov These compounds can then be deposited back to the Earth's surface through wet and dry deposition. usgs.gov

Wet deposition involves the removal of atmospheric gases and particles by rain, snow, sleet, and fog. usgs.gov Dry deposition is the process by which particles and gases are deposited in the absence of precipitation. usgs.gov Long-term monitoring has shown that reductions in sulfur dioxide emissions have led to significant decreases in wet sulfate deposition. epa.gov However, dry deposition still accounts for a substantial portion of total sulfur deposition. copernicus.org

Magnesium in the atmosphere, often found in mineral dust, can react with acidic species like sulfuric acid to form magnesium sulfate. mdpi.com This process contributes to the neutralization of atmospheric acidity. energysecurity.gov.ukmdpi.com

Geochemical Cycling in Natural Aquatic and Terrestrial Systems

Magnesium and sulfate are the second most abundant cation and anion, respectively, in seawater after sodium and chloride. shreevissnuscientific.in This makes magnesium sulfates common minerals in geological settings, often associated with supergene processes and evaporitic deposits. shreevissnuscientific.in The geochemical cycling of magnesium is a critical component of the Earth's surface environment, influencing and being influenced by the carbon and calcium cycles. jst.go.jpnih.gov

In terrestrial environments, dissolved magnesium is primarily derived from the weathering of siliceous and carbonate rocks. jst.go.jp This dissolved magnesium is then transported by rivers to the oceans. jst.go.jp The concentration of magnesium in terrestrial waters is influenced by factors such as the type of rock being weathered and climatic conditions. jst.go.jp

In aquatic systems, particularly marine environments, the cycling of magnesium is complex. It involves inputs from rivers, hydrothermal vents, and the dissolution of minerals on the seafloor. nih.govwikipedia.org Removal of magnesium from seawater occurs through processes like the formation of authigenic minerals, such as carbonates and aluminosilicates, within marine sediments. nih.gov The rate of these removal processes is linked to factors like organic matter degradation and sulfate reduction. nih.gov

The parafluvial hyporheic zone, the area where groundwater and surface water mix beneath and alongside a riverbed, is a particularly active site for biogeochemical cycling. copernicus.org In these zones, the interplay between wet and dry cycles influences microbial communities and the flux of elements like magnesium and sulfate. copernicus.org

Industrial and Agricultural Environmental Considerations

The industrial and agricultural uses of magnesium sulfate necessitate careful management to mitigate environmental impacts and leverage its beneficial properties.

Waste Stream Management and Recycling in Hydrometallurgical Processes

Hydrometallurgical processes, used for extracting metals from ores, often generate waste streams containing magnesium sulfate. mdpi.comnih.gov The effective management and recycling of these streams are crucial for both economic and environmental reasons.

Several methods are being explored and implemented to recover and recycle magnesium sulfate from industrial wastewater. One approach involves using magnesium compounds, like magnesium hydroxide (B78521), to neutralize acidic waste streams. This process can lead to the formation of a magnesium sulfate solution, which can then be further processed. bernerchemicals.figoogle.com For instance, spent sulfuric acid can be treated with magnesium compounds to produce a marketable magnesium sulfate solution and metal oxides that can be recycled in smelting operations. google.com

In some applications, the goal is to separate magnesium hydroxide from other precipitated solids, such as gypsum (calcium sulfate dihydrate), to enable the reuse of a purer magnesium hydroxide product. mdpi.comnih.gov Techniques such as differential precipitation, using inhibitors to slow the formation of gypsum, are being investigated to improve the efficiency of this separation. mdpi.comnih.gov

Furthermore, technologies like nanofiltration are being employed to concentrate magnesium sulfate from wastewater, which can then be recovered through processes like crystallization. google.com In the context of the rare earth industry, specific organic precipitants are being developed to selectively remove calcium and magnesium sulfates from wastewater, allowing for its recycling. rsc.org Biological sulfate removal processes also offer a sustainable alternative to chemical methods, converting sulfate into elemental sulfur and enabling the recovery of valuable metals. paquesglobal.com

Role in Soil Amendments and Nutrient Cycling in Agricultural Systems

Magnesium sulfate is widely used in agriculture as a fertilizer to correct magnesium deficiencies in the soil. iffco.inadob.com.pl Magnesium is an essential nutrient for plants, playing a central role in photosynthesis as a component of the chlorophyll (B73375) molecule. adob.com.plloyalfertilizer.com It also activates numerous enzymes involved in plant metabolism. loyalfertilizer.com Sulfur, the other key component of magnesium sulfate, is essential for the synthesis of certain amino acids and proteins. adob.com.pl

The application of magnesium sulfate can improve the uptake of other essential nutrients like nitrogen and phosphorus by crops. iffco.in It can also help to loosen compacted soils. surechemical.com The solubility of magnesium sulfate ensures that the magnesium and sulfur are readily available for plant uptake. adob.com.plresearchgate.net

However, the use of magnesium sulfate in agriculture must be managed to avoid negative environmental consequences. Excessive application can disrupt the nutrient balance in the soil, potentially leading to deficiencies of other nutrients like calcium and potassium. loyalfertilizer.com Over-application can also lead to soil acidification due to the sulfate content and may negatively impact soil microbial communities that are vital for nutrient cycling. loyalfertilizer.com The high solubility of magnesium sulfate also means there is a risk of magnesium leaching, particularly in sandy soils or under high rainfall conditions, which can lead to nutrient loss from the agricultural system. researchgate.net

Industrial and Advanced Chemical Engineering Applications of Magnesium Sulfate Hexahydrate Excluding Medical

Role in Hydrometallurgical Processes and Resource Recovery

Magnesium sulfate (B86663) hexahydrate and its related hydrated forms are significant byproducts in various hydrometallurgical processes, particularly those involving the sulfuric acid leaching of ores with high magnesium content. core.ac.uk The management and recycling of magnesium sulfate from these process streams are crucial for economic viability and environmental sustainability.

Management and Recycling of Magnesium Sulfate in Waste Leach Solutions

In hydrometallurgical operations for extracting metals like nickel, cobalt, and zinc from magnesium-rich ores, sulfuric acid is a common leaching agent. core.ac.ukaalto.ficloudfront.net This process dissolves the target metals but also results in large quantities of magnesium sulfate ending up in the waste leach solution. core.ac.ukcloudfront.net The accumulation of magnesium sulfate can increase the viscosity of the electrolyte solution, posing operational challenges, especially in zinc electrolysis where it can cause issues like "plate-burning". mdpi.com

Several strategies are employed to manage and recycle magnesium sulfate from these waste streams. One primary method is crystallization. core.ac.ukgoogle.com By concentrating the waste leach solution, for instance through evaporation or by adding more sulfuric acid (common ion effect), magnesium sulfate can be precipitated and removed. core.ac.ukgoogle.com Under atmospheric conditions, it typically crystallizes as heptahydrate (epsomite), while the monohydrate form can be obtained at elevated temperatures and pressures. core.ac.uk Another technique, freezing crystallization, has been proposed to recover magnesium from zinc hydrometallurgical waste electrolytes, where it crystallizes as a hydrated salt. mdpi.com

The recovered magnesium sulfate is not merely a waste product. A key application is its conversion to magnesium oxide (MgO), which can be recycled back into the leaching process as a neutralizing agent. core.ac.ukgoogle.com This internal recycling reduces the need to purchase external neutralizing agents like lime or limestone and avoids the generation of large volumes of solid waste such as calcium sulfate. google.com In some processes, the purified magnesium sulfate can also be processed to create commercial products, such as fertilizers. google.com For instance, it can be reacted to produce boussingaultite, a double salt of magnesium sulfate and ammonium (B1175870) sulfate, which is suitable for use in fertilizers. google.com

Electrochemical separation presents another advanced method for recycling. This process converts waste magnesium sulfate into sulfuric acid and magnesium hydroxide (B78521). cloudfront.net The sulfuric acid can be reused in the leaching stage, while the magnesium hydroxide can be used for precipitating nickel or for carbon capture, offering both economic and environmental benefits. cloudfront.net

Decomposition of Hydrated Magnesium Sulfate for Production of Magnesium Oxide and Sulfur Dioxide

The thermal decomposition of hydrated magnesium sulfate, recovered from hydrometallurgical waste, is a key step in creating valuable recycled products. The decomposition process yields magnesium oxide (MgO) and sulfur dioxide (SO₂), both of which can be reintegrated into the production cycle. core.ac.ukaalto.fi

Table 1: Decomposition Temperatures of Magnesium Sulfate with Reducing Agents

| Condition | Decomposition Temperature | Reference |

|---|---|---|

| Without reducing agent | > 950°C | researchgate.net |

This table illustrates the significant reduction in decomposition temperature when a reducing agent is used.

The products of this decomposition have direct applications within the hydrometallurgical plant. core.ac.ukresearchgate.net

Magnesium Oxide (MgO): This is a valuable neutralizing agent used to control the pH of the leach solution, precipitating impurities like iron and aluminum. core.ac.ukgoogle.com Its reuse minimizes the operational cost and environmental footprint associated with purchasing and disposing of other neutralizing agents. core.ac.uk

Sulfur Dioxide (SO₂): The sulfur dioxide gas produced can be used to manufacture sulfuric acid, which is the primary leaching agent in the process. core.ac.ukresearchgate.net This creates a closed-loop system for the sulfur, reducing the need for external sulfuric acid supplies.

Research has shown that using sulfur as a reductant not only lowers the decomposition temperature but also forms a protective layer of magnesium oxide on the magnesium sulfate particles. core.ac.uk This prevents fluidization problems in reactor systems. core.ac.uk The kinetics of the decomposition are influenced by factors such as temperature, the specific form of hydrated magnesium sulfate used (e.g., monohydrate vs. heptahydrate), and the type of reducing agent. core.ac.uk

Applications in Advanced Material Science and Manufacturing

Magnesium sulfate hexahydrate serves as a precursor and key component in the synthesis of various advanced materials, leveraging its chemical properties for applications ranging from nanoscale technologies to high-performance composites.

Integration into Nanoparticles and Thin Film Deposition Technologies

This compound is a valuable precursor material in the synthesis of magnesium-based nanoparticles, particularly magnesium oxide (MgO) nanoparticles. mdpi.commdpi.com These nanoparticles are of interest due to their high specific surface area and diverse morphologies, such as rod-like, lamellar, and needle-like structures, which can be controlled by varying experimental conditions during synthesis. mdpi.commdpi.com Hydrothermal methods, for example, can utilize magnesium sulfate to produce magnesium hydroxide, which is then converted to MgO nanoparticles through thermal decomposition. mdpi.com The resulting nanoparticles can have dimensions ranging from 20 to 600 nm. mdpi.commdpi.com

In addition to pure MgO, magnesium sulfate heptahydrate is used in the co-precipitation method to create mixed metal oxide nanoparticles, such as MgZnO. chemicalbook.com In this process, the magnesium ions from the sulfate salt are incorporated into the zinc oxide crystal structure. chemicalbook.com

The compound also finds application in thin film deposition. Chemical solution deposition techniques can use an aqueous solution containing magnesium sulfate to deposit magnesium hydroxide (Mg(OH)₂) thin films. researchgate.net These as-deposited films can then be transformed into homogeneous magnesium oxide (MgO) thin films by annealing at elevated temperatures, typically around 500°C. researchgate.net

Use in Specialized Ceramic and Composite Material Formulations

This compound and its heptahydrate form are used in the formulation of specialized ceramics and composite materials. In the field of biomaterials, magnesium sulfate heptahydrate is a reactant in the synthesis of cubic calcium-magnesium sulfate crystals for bone repair applications. nih.gov These crystals can be combined with bioglass to create a bioactive and injectable bone graft material. nih.gov

Magnesium sulfate is a fundamental component in basic magnesium sulfate cement (BMSC), an advanced composite material. nih.gov BMSC is formed by reacting magnesium oxide with a concentrated solution of magnesium sulfate. nih.gov The properties of this cement can be further enhanced by incorporating reinforcing fibers, such as basalt or carbon fibers. nih.gov

Furthermore, magnesium sulfate is explored for its role in thermochemical energy storage composites. researchgate.netresearchgate.net It can be impregnated into porous matrices like expanded graphite (B72142) to create a composite material with enhanced heat and mass transfer properties. researchgate.net This composite material stores energy through the dehydration and hydration cycles of the magnesium sulfate. The matrix provides structural stability and improves the thermal conductivity of the salt. researchgate.net Research has also investigated modifying this compound with hygroscopic additives like zeolites and super-absorbent polymers to improve its energy storage density and reaction kinetics for low-temperature heat storage. rsc.org

Preparation of Fibrous Magnesium Hydroxide Sulfate Hydrate (B1144303) Whiskers for Materials Reinforcement

Magnesium sulfate is a key starting material for the synthesis of magnesium hydroxide sulfate hydrate (MHSH) whiskers. acs.orgacs.orgresearchgate.net These are single-crystal fibers with high aspect ratios (typically over 100), high stiffness, and high strength, making them excellent candidates for reinforcing polymer composites. acs.orgscispace.comresearchgate.net

MHSH whiskers are commonly synthesized via a hydrothermal method. acs.orgresearchgate.netscientific.net In this process, an aqueous solution of magnesium sulfate is reacted with aqueous ammonia (B1221849) or another base under elevated temperature (150-190°C) and pressure in an autoclave. acs.orgresearchgate.net The morphology and composition of the resulting whiskers depend on the reaction conditions, such as temperature, time, and reactant concentrations. researchgate.netscientific.net

Table 2: Synthesis and Properties of MHSH Whiskers

| Precursors | Synthesis Method | Reaction Conditions | Whisker Dimensions | Stoichiometry | Reference |

|---|---|---|---|---|---|

| Magnesium sulfate, Aqueous ammonia | Hydrothermal | 150-180°C, 16 h | Diameter: 0.3-2 µm; Length: 40-100 µm | ~5Mg(OH)₂·MgSO₄·2H₂O | acs.orgacs.orgresearchgate.net |

| Magnesium chloride, Ammonia, Magnesium sulfate | Hydrothermal | 190°C, 5 h | - | MgSO₄·5Mg(OH)₂·2H₂O | researchgate.net |

This table summarizes various reported methods for synthesizing MHSH whiskers, highlighting the role of magnesium sulfate as a primary reactant and the resulting whisker characteristics.

These whiskers can be incorporated as fillers into polymers like poly(butylene succinate) (PBS) and natural rubber to significantly enhance their mechanical properties. scispace.comnih.govatlantis-press.com For example, adding MHSH whiskers to PBS has been shown to increase tensile strength, flexural strength, and flexural modulus. scispace.comatlantis-press.com An advantage of MHSH whiskers over other reinforcing materials is that they are considered non-toxic. scispace.com Furthermore, these whiskers can serve as a precursor for producing high-purity magnesium oxide (MgO) whiskers through thermal decomposition. nih.gov

Chemical Processing and Manufacturing Aids

This compound (MgSO₄·6H₂O) is a versatile compound utilized across various chemical processing and manufacturing sectors. Its utility stems from its specific chemical properties, which make it an effective agent in a range of industrial applications, from textiles to biotechnology.

Applications in Textile and Papermaking Industries

In the textile industry, magnesium sulfate, often in its heptahydrate form (Epsom salt), serves multiple functions throughout the manufacturing process. crecompany.comapcpure.com It is valued as a dye fixative, helping to ensure that colors bind effectively and evenly to fabrics, which is particularly useful for synthetic fibers that can be challenging to dye. crecompany.combyxchemical.com By acting as an electrolyte in the dye bath, it balances the electrical charges between the dye molecules and the fibers, promoting better dye uptake and leading to more vibrant, long-lasting colors. byxchemical.com

Magnesium sulfate is also employed as a weighting agent to add substance and a desired feel to lightweight fabrics. crecompany.comobafer.com In textile printing, it helps to control the viscosity of the printing paste, ensuring sharp and clear patterns. byxchemical.com Furthermore, it is used in fiber treatment to soften fabrics and can lend anti-mildew properties to textiles, extending their lifespan, especially in humid conditions. byxchemical.com